-Aminobenzaldehyde is an aromatic organic compound with the chemical formula C7H7NO. It is a white to pale yellow crystalline solid.
Researchers have developed various methods for synthesizing 3-aminobenzaldehyde, including:
Researchers use various techniques to characterize 3-aminobenzaldehyde, such as:
-Aminobenzaldehyde has been investigated for several potential applications in scientific research, including:
3-Aminobenzaldehyde, also known as meta-aminobenzaldehyde, is an organic compound with the molecular formula and a molecular weight of approximately 121.14 g/mol. It is characterized by the presence of an amino group () and an aldehyde group () attached to a benzene ring at the meta positions. This compound appears as a white to light yellow crystalline solid with a melting point ranging from 28 to 30 °C and a boiling point of about 270 °C at standard atmospheric pressure .
3-Aminobenzaldehyde is considered a hazardous material. It is classified as toxic by inhalation, ingestion, and skin contact. Here are some key safety points:
Research indicates that 3-Aminobenzaldehyde exhibits several biological activities, including:
3-Aminobenzaldehyde can be synthesized through several methods:
3-Aminobenzaldehyde finds applications in various fields:
Interaction studies involving 3-Aminobenzaldehyde have focused on its reactivity with various biological molecules:
Several compounds share structural similarities with 3-Aminobenzaldehyde, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Aminobenzaldehyde | Amino group at the ortho position | |
| 4-Aminobenzaldehyde | Amino group at the para position | |
| 3-Amino-4-hydroxybenzaldehyde | Contains an additional hydroxy group |
The uniqueness of 3-Aminobenzaldehyde lies in its specific placement of functional groups, which influences its reactivity and biological activity compared to its ortho and para counterparts. This positioning affects steric hindrance and electronic properties, making it particularly useful in certain synthetic pathways and applications.
Irritant